molecular formula C22H21N5O2 B14943161 4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B14943161
M. Wt: 387.4 g/mol
InChI Key: JYRAAIPLUXUBHB-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . This is followed by further reactions to introduce the pyrazolo[3,4-b]pyridin-6-one moiety and the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrazolo[3,4-b]pyridin-6-one moieties .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways and exerting its pharmacological effects .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1-(1-methylbenzimidazol-2-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C22H21N5O2/c1-13-20-16(14-8-10-15(29-3)11-9-14)12-19(28)24-21(20)27(25-13)22-23-17-6-4-5-7-18(17)26(22)2/h4-11,16H,12H2,1-3H3,(H,24,28)

InChI Key

JYRAAIPLUXUBHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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